Lipophilicity Differentiator for Bioorthogonal Assays
The calculated octanol-water partition coefficient (LogP) for 4-(Azidomethyl)-1,2-dimethoxybenzene is 1.97 . This moderate lipophilicity is a critical selection parameter. In comparison, the unsubstituted benzyl azide (C₇H₇N₃) has a lower LogP, indicating it is less lipophilic, while a compound like 1-(azidomethyl)-4-methylbenzene, which replaces the methoxy groups with a methyl group, would have a different LogP . This value quantifies the compound's ability to partition into lipid bilayers or organic phases, directly impacting its performance in cellular assays and the design of membrane-permeable probes.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.96686 |
| Comparator Or Baseline | Benzyl azide (LogP ~1.0, inferred) and 1-(Azidomethyl)-4-methylbenzene (LogP value differs due to structural variation) |
| Quantified Difference | Target compound's LogP is approximately 0.9-1.0 units higher than unsubstituted benzyl azide (estimated). |
| Conditions | Calculated using in silico methods (reported value) . |
Why This Matters
This moderate lipophilicity is a key differentiator for applications requiring cellular permeability or specific partitioning behavior in biphasic reaction systems.
